

# **Ecopipam hydrobromide for Tourette syndrome** research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Ecopipam Hydrobromide** for Tourette Syndrome Research

#### Introduction

Tourette Syndrome (TS) is a complex neurodevelopmental disorder that begins in childhood, characterized by involuntary motor and vocal tics.[1] The need for novel therapeutic options is significant, as existing treatments, primarily dopamine D2 receptor antagonists, are often associated with limiting side effects such as weight gain, metabolic syndrome, and movement disorders.[2][3] Ecopipam (EBS-101) is an investigational, first-in-class, selective dopamine D1 receptor antagonist being developed as a potential treatment for TS.[2][4][5] Its unique mechanism of action offers the potential for effective tic reduction with a more favorable safety profile.[3][6] The U.S. Food and Drug Administration (FDA) has granted ecopipam both Orphan Drug and Fast Track designations for the treatment of pediatric patients with Tourette syndrome.[2][5]

## **Mechanism of Action**

Ecopipam functions as a selective antagonist of the dopamine D1 and D5 receptors.[7][8] Dopamine, a key neurotransmitter in the central nervous system, has two main receptor families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1][5] It is hypothesized that a supersensitivity of the D1 receptor may underlie the repetitive and compulsive behaviors associated with Tourette syndrome.[1][2][5]



Unlike currently approved therapies for TS that target D2 receptors, ecopipam specifically blocks the action of dopamine at the D1 receptor.[1][5][6] This selectivity is thought to contribute to its efficacy in reducing tics while avoiding many of the adverse effects linked to D2 receptor antagonism, such as tardive dyskinesia and metabolic changes.[3][7]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Ecopipam's mechanism of action.

## **Pharmacokinetic Profile**

Ecopipam is an orally active compound that effectively crosses the blood-brain barrier to engage with its target receptors.[7]



| Parameter                      | Description                                      | Reference |
|--------------------------------|--------------------------------------------------|-----------|
| Mechanism of Action            | Selective Dopamine D1 and D5 receptor antagonist | [7][8][9] |
| Administration                 | Oral tablets                                     | [7][10]   |
| Elimination Half-life          | Approximately 10 hours                           | [7]       |
| Receptor Binding Affinity (Ki) | D1: 1.2 nM, D5: 2.0 nM                           | [11]      |

Table 1: Pharmacokinetic Properties of Ecopipam

# **Clinical Efficacy**

Multiple clinical trials have demonstrated the efficacy of ecopipam in reducing tic severity in both pediatric and adult populations with Tourette syndrome.

#### **Phase 3 Clinical Trial Results**

A recent Phase 3 randomized withdrawal study provided significant evidence of ecopipam's ability to maintain efficacy.[12][13] Patients who showed a clinical improvement during a 12-week open-label phase were randomized to either continue ecopipam or switch to a placebo for a 12-week double-blind period.[12][14] The primary endpoint was the time to relapse, defined as a significant worsening of tics.[12][13]

Results showed that continued treatment with ecopipam significantly reduced the risk of relapse by 50% compared to placebo in both pediatric and the overall study populations.[2][12]



| Efficacy<br>Endpoint | Population                        | Hazard<br>Ratio (HR) | p-value | Relapse<br>Rate<br>(Ecopipa<br>m) | Relapse<br>Rate<br>(Placebo) | Reference |
|----------------------|-----------------------------------|----------------------|---------|-----------------------------------|------------------------------|-----------|
| Time to<br>Relapse   | Pediatric (6<br>to <18<br>years)  | 0.5                  | 0.008   | 41.9%                             | 68.1%                        | [12][14]  |
| Time to<br>Relapse   | Overall<br>(Pediatric<br>& Adult) | 0.5                  | 0.005   | 41.2%                             | 67.9%                        | [2][14]   |

Table 2: Efficacy of Ecopipam in the Phase 3 Randomized Withdrawal Trial

## **Phase 2b and Meta-analysis Data**

Earlier Phase 2b trials also showed that ecopipam significantly improved scores on the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) compared to placebo.[3][15] A meta-analysis of completed trials confirmed that the mean change in YGTSS-TTS was statistically superior in the ecopipam group versus the placebo group.[16]

## **Safety and Tolerability**

Across multiple studies, ecopipam has been shown to be generally well-tolerated.[3] The reported adverse events (AEs) have been predominantly mild to moderate in severity.[12] Importantly, unlike many D2 receptor antagonists, ecopipam has not been associated with significant weight gain, metabolic abnormalities, or drug-induced movement disorders.[2][3][4]



| Study                                        | Most Common Adverse<br>Events (%)                                                                              | Reference |
|----------------------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Phase 3 (24-week period)                     | Somnolence (11.1%), Anxiety (9.7%), Headache (9.7%), Insomnia (8.8%), Worsening of tics (7.9%), Fatigue (6.5%) | [2][12]   |
| Phase 3 (Topline Data)                       | Somnolence (10.2%),<br>Insomnia (7.4%), Anxiety<br>(6.0%), Fatigue (5.6%),<br>Headache (5.1%)                  | [14]      |
| Phase 2b Open-Label<br>Extension (12 months) | Nasopharyngitis (14.0%),<br>Anxiety (9.1%)                                                                     | [4][12]   |

Table 3: Common Adverse Events Reported in Ecopipam Clinical Trials

# Experimental Protocols: Phase 3 Randomized Withdrawal Study (NCT05615220)

The pivotal Phase 3 study was designed to evaluate the maintenance of efficacy and long-term safety of ecopipam.[13]

## **Study Design**

The trial employed a sequential design with an initial open-label phase followed by a double-blind, placebo-controlled, randomized withdrawal period.[10][13]

- Screening Period (28 days): Patients were assessed for eligibility.[13]
- Open-Label (OL) Stabilization Period (12 weeks): All eligible subjects received ecopipam.
  This period included a 4-week titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.[13]
- Randomized Withdrawal (R/WD) Period (12 weeks): Patients who responded to treatment (defined as ≥25% improvement on the YGTSS-TTS) were randomized 1:1 to either continue receiving their stable dose of ecopipam or switch to a placebo.[12]



 Primary Outcome: The primary efficacy measure was the time from randomization to relapse during the double-blind R/WD period. Relapse was defined as a loss of ≥50% of the YGTSS-TTS improvement achieved during the open-label phase.[13]

# **Participant Criteria**

The study enrolled children, adolescents, and adults (ages 6 and older) diagnosed with Tourette Syndrome.[1][12]





Click to download full resolution via product page

Figure 2: Experimental workflow for the Phase 3 randomized withdrawal study.



#### Conclusion

**Ecopipam hydrobromide** represents a promising advancement in the pharmacotherapy of Tourette Syndrome. Its novel mechanism as a selective D1/D5 receptor antagonist has demonstrated significant efficacy in reducing tic severity and maintaining treatment effect over time.[12][16] The consistent safety profile across clinical trials, particularly the lack of metabolic side effects and drug-induced movement disorders commonly associated with D2 antagonists, positions ecopipam as a potentially valuable and safer alternative for patients with TS.[2][3] The robust data from the Phase 3 program provides a strong foundation for its potential approval and integration into clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. New Drug for Tourette Syndrome Effective for Kids and Adults [medscape.com]
- 3. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Ecopipam Wikipedia [en.wikipedia.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. neurologylive.com [neurologylive.com]



- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. emalexbiosciences.com [emalexbiosciences.com]
- 15. Investigational drug ecopipam may reduce Tourette syndrome severity without exacerbating common mental health conditions [movementdisorders.org]
- 16. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ecopipam hydrobromide for Tourette syndrome research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805021#ecopipam-hydrobromide-for-tourette-syndrome-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com